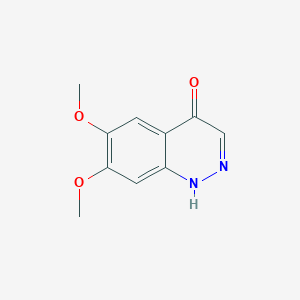

6,7-Dimethoxycinnolin-4-ol

Description

Contextualization within Cinnoline (B1195905) Chemistry and Heterocyclic Systems

Cinnoline, also known as 1,2-benzodiazine, is an aromatic heterocyclic compound that is isosteric with quinoline (B57606) and isoquinoline (B145761). pnrjournal.com The cinnoline ring system is a key structural motif in a variety of compounds that have been investigated for their biological activities. innovativejournal.ininnovativejournal.in These compounds are a significant area of study within the broader field of heterocyclic chemistry, which focuses on cyclic organic compounds containing at least one atom other than carbon in the ring. ijariit.com

The reactivity of cinnolines is influenced by the presence of the benzene (B151609) ring and the two nitrogen atoms, with electrophilic attack typically occurring on the benzene portion of the molecule. pnrjournal.cominnovativejournal.in The synthesis and modification of the cinnoline nucleus have been a central theme in the development of new chemical entities with potential applications in various scientific domains. scispace.com

Historical Research Trajectories of Cinnoline Derivatives

The history of cinnoline chemistry dates back to 1883 with the first synthesis of the cinnoline nucleus by V. Richter. innovativejournal.ininnovativejournal.in This was achieved through the diazotization of ortho-aminophenylpropionic acid followed by cyclization of the resulting arenediazonium salt. innovativejournal.inijariit.com Despite this early discovery, the cinnoline ring system was for a long time one of the lesser-known condensed, bicyclic aromatic heterocycles containing two nitrogen atoms. innovativejournal.ininnovativejournal.in

A significant surge in interest in cinnoline derivatives occurred after 1945, with researchers exploring various synthetic routes and potential applications. innovativejournal.ininnovativejournal.in Early research often focused on the synthesis of amino-substituted cinnolines, which were found to exhibit biological activity. innovativejournal.in Over the years, numerous synthetic methods have been developed, including the Widman–Stoermer synthesis and the Borsche cinnoline synthesis, allowing for the creation of a wide array of cinnoline derivatives with diverse substituents. wikipedia.org These derivatives have been the subject of extensive research, leading to the discovery of compounds with a range of pharmacological properties. pnrjournal.comijper.org

Overview of Academic Research Themes Pertaining to 6,7-Dimethoxycinnolin-4-ol

Academic research on this compound has been notably focused on its role as a key intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. One of the primary areas of investigation has been its use in the development of phosphodiesterase 10A (PDE10A) inhibitors. ijper.orgrcsb.orgresearchgate.net

The synthesis of this compound itself is a critical first step in these research endeavors. A common synthetic route involves the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) with sodium nitrite (B80452). ijper.orgresearchgate.netresearchgate.net This intermediate is then typically modified through further chemical reactions to produce a variety of derivatives. For instance, it can be brominated using phosphorus oxybromide to yield 4-bromo-6,7-dimethoxycinnoline, a versatile precursor for coupling reactions. lookchem.com

The following table summarizes key research findings related to the synthesis and application of this compound:

| Research Focus | Key Findings | Starting Material | Resulting Compound/Application | Reference |

| Synthesis of PDE10A Inhibitors | Cyclization with sodium nitrite yields this compound, a key intermediate. | 1-(2-amino-4,5-dimethoxyphenyl)ethanone | This compound | ijper.orgresearchgate.netresearchgate.net |

| Synthesis of Tracer Candidates | This compound is a precursor for creating radiolabeled tracers for in vivo studies. | This compound | Tritium-labeled PDE10A tracer | lookchem.com |

| Development of Novel Inhibitors | Serves as a scaffold for creating potent and selective PDE10A inhibitors. | This compound | 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines | rcsb.org |

| Anti-inflammatory Research | Precursor to compounds with potential anti-inflammatory and antiarthritic activity. | This compound | 4-(anilino)-6,7-dimethoxycinnolines | google.com |

The structural information of this compound has been characterized using techniques such as NMR and LC-MS. lookchem.com Its molecular formula is C11H11NO3. nih.gov The exploration of its derivatives continues to be an active area of research, with studies focusing on creating compounds with improved metabolic stability and efficacy in various biological models. rcsb.org

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-3-6-7(4-10(9)15-2)12-11-5-8(6)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUNNXRSSLYMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=NN2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxycinnolin 4 Ol and Its Analogues

Established Synthetic Routes to 6,7-Dimethoxycinnolin-4-ol

The synthesis of this compound is well-established, primarily relying on the cyclization of a substituted aminophenyl precursor.

The formation of the bicyclic cinnoline (B1195905) core is the pivotal step in synthesizing these compounds. A common and direct method for preparing this compound involves an intramolecular cyclization reaction. ijper.orglookchem.com This is achieved through the diazotization of a specific precursor, 2′-Amino-4′,5′-dimethoxyacetophenone, using sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid. lookchem.com The reaction is heated to facilitate the cyclization, yielding the target this compound with high efficiency. lookchem.com One documented synthesis reported a yield of 71% for this transformation. lookchem.com

Historically, other classical methods for creating the cinnoline ring system include the Richter cinnoline synthesis, which involves the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H. wikipedia.org More contemporary approaches have expanded to include transition-metal-free intramolecular redox cyclizations and metal-catalyzed annulation reactions. nih.govrsc.orgacs.org For instance, a transition-metal-free method has been developed using 2-nitrobenzyl alcohol and benzylamine, which proceeds through condensation, isomerization, cyclization, and aromatization to form the cinnoline ring. nih.govrsc.orgrsc.org

The primary precursor for the established synthesis of this compound is 2′-Amino-4′,5′-dimethoxyacetophenone. lookchem.com This substituted acetophenone (B1666503) contains the necessary amine group and the methoxy-substituted benzene (B151609) ring required for the cyclization reaction that forms the desired cinnoline.

Once synthesized, this compound serves as a versatile intermediate for further derivatization. The hydroxyl group at the C4 position is a key site for chemical modification. For example, it can be converted into a leaving group to allow for subsequent nucleophilic substitution reactions. A common transformation is the bromination of the C4 position. This is achieved by reacting this compound with a brominating agent like phosphorus oxybromide (POBr₃). lookchem.com This reaction effectively replaces the hydroxyl group with a bromine atom, producing 4-Bromo-6,7-dimethoxycinnoline, a key building block for introducing further diversity through cross-coupling reactions. lookchem.com

Table 1: Synthesis and Derivatization of this compound

| Reaction Step | Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | 2′-Amino-4′,5′-dimethoxyacetophenone | NaNO₂, HCl, water, 75 °C | This compound | 71% | lookchem.com |

| Functionalization (Bromination) | This compound | POBr₃, MeCN, 70 °C | 4-Bromo-6,7-dimethoxycinnoline | 77% | lookchem.com |

Advanced Synthetic Strategies for 6,7-Dimethoxycinnoline (B12915755) Derivatives

Research into cinnoline chemistry has led to the development of sophisticated methods for creating complex derivatives, focusing on regioselectivity and efficiency.

Direct and selective functionalization of the cinnoline core is a powerful tool for synthesizing analogues. A notable strategy involves regioselective metalation at positions C3 and C8, which are often difficult to functionalize through classical methods. nih.govresearchgate.netacs.orgacs.org This has been achieved using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium and zinc. acs.org

The use of a frustrated Lewis pair consisting of BF₃·Et₂O and TMP₂Mg·2LiCl allows for highly selective magnesiation at the C3 position. acs.orgacs.org Alternatively, an in situ generated base, TMP₂Zn·2MgCl₂·2LiCl, directs a selective zincation at the C8 position. acs.orgacs.org These metalated intermediates can then undergo various reactions, including acylation, allylation, and cross-coupling with aryl halides, to install a wide range of functional groups. nih.govacs.org This methodology allows for successive metalations to prepare 3,8-disubstituted cinnolines. nih.govresearchgate.netacs.org

Table 2: Regioselective Metalation of the Cinnoline Scaffold

| Position | Metalation Reagent | Subsequent Reaction | Resulting Functionalization | Reference |

|---|---|---|---|---|

| C3 | BF₃·Et₂O, then TMP₂Mg·2LiCl | Acylation, Allylation, Cross-coupling | 3-Substituted Cinnolines | acs.orgacs.org |

| C8 | TMP₂Zn·2MgCl₂·2LiCl | Acylation, Allylation, Cross-coupling, Halogenation | 8-Substituted Cinnolines | acs.orgacs.org |

One-pot syntheses, where multiple reaction steps are performed in a single vessel, offer an efficient and streamlined approach to constructing complex molecular architectures. Several such methods have been developed for cinnoline analogues.

An efficient, metal-free, one-pot synthesis produces novel pyrido[2′,1′:2,3]imidazo[4,5-c]cinnoline derivatives. rsc.org This reaction proceeds through a C-3 regioselective hydrazination of 2-arylimidazo[1,2-a]pyridines followed by an oxidative N-arylation, achieving two C-N bond formations via C-H functionalization. rsc.org

Another one-pot approach has been used for the synthesis of benzo[h]cinnolines. nih.gov This method involves the cyclization of naphthylamidrazones in the presence of polyphosphoric acid (PPA), which promotes an intramolecular Friedel-Crafts acylation followed by elimination under heating. nih.gov

Furthermore, a green and efficient one-pot synthesis of novel cinnoline derivatives has been demonstrated using microwave assistance. nih.govrsc.org In a unique application, this reaction was carried out inside natural sporopollenin (B1173437) microcapsules, which act as microreactors, to produce a complex tetrahydrocinnoline-4-carbonitrile derivative. nih.govrsc.org

Mechanistic Investigations of 6,7-Dimethoxycinnoline Synthesis and Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of the cinnoline ring system has been the subject of several mechanistic studies.

For the transition-metal-free synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, mechanistic investigations have revealed a multi-step pathway. nih.govrsc.orgrsc.org The process is initiated by an intramolecular redox reaction of 2-nitrobenzyl alcohol to form a key 2-nitrosobenzaldehyde intermediate. nih.govrsc.org This intermediate then undergoes condensation with benzylamine, followed by an azo-to-hydrazone isomerization. The subsequent steps involve cyclization and finally aromatization to yield the cinnoline product. nih.govrsc.org The formation of (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) as an intermediate has been identified as playing an important role in this transformation. nih.govrsc.org

Another investigated mechanism involves the conversion of 3-substituted isoindolin-1-ones into cinnoline derivatives. acs.org The isoindolin-1-one (B1195906) precursors are first synthesized via a nucleophilic addition between 2-cyanobenzaldehyde (B126161) and an aniline (B41778) derivative, followed by cyclization and rearrangement. acs.org These precursors are then dissolved in methanolic potassium hydroxide (B78521) and heated. This base-catalyzed process leads to the formation of the cinnoline product through an intramolecular cyclization pathway. acs.org

Structure Activity Relationship Sar Studies of 6,7 Dimethoxycinnoline Derivatives

Design Principles for the Exploration of 6,7-Dimethoxycinnoline (B12915755) Analogues

The design of analogues based on the 6,7-dimethoxycinnoline scaffold is largely guided by the principles of developing inhibitors for receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. researchgate.netnih.gov These kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in diseases like cancer. Consequently, the design strategy for 6,7-dimethoxycinnoline derivatives often involves the strategic combination of this core with other pharmacophoric elements known to interact with the ATP-binding site of these kinases. nih.govnih.gov

A prominent design principle involves utilizing the 6,7-dimethoxycinnoline core as a "hinge-binding" motif. The methoxy (B1213986) groups are positioned to form key hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. The exploration of analogues then focuses on introducing various substituents, particularly at the C-4 position, to extend into and interact with adjacent hydrophobic and solvent-exposed regions of the binding site. nih.govijper.org This approach is exemplified by the synthesis of derivatives where the C-4 position is modified with anilino, phenoxy, or other aromatic and heteroaromatic moieties. nih.govijper.orggoogle.com

Furthermore, the concept of multi-targeted ligand design has been applied to the related 6,7-dimethoxyquinazoline (B1622564) scaffold, which can be seen as a structural analogue of the cinnoline (B1195905) system. nih.gov This strategy aims to create single molecules that can modulate multiple biological targets, which can be advantageous for treating complex multifactorial diseases. nih.gov This principle of designing dual or multi-targeted agents can also be extrapolated to the exploration of 6,7-dimethoxycinnoline analogues.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of 6,7-dimethoxycinnoline derivatives is highly sensitive to the nature and position of various substituents on the cinnoline core and its appended functionalities.

The 6,7-dimethoxy substitution pattern is a recurring feature in many potent kinase inhibitors based on bicyclic heteroaromatic scaffolds like cinnoline and quinazoline (B50416). nih.govnih.govnih.govnih.gov While comprehensive SAR studies comparing all possible dimethoxy substitution patterns on the cinnoline ring are not extensively documented in the public domain, the consistent selection of the 6,7-orientation across numerous successful inhibitor designs underscores its importance for biological activity. This substitution pattern is believed to correctly orient the molecule within the ATP-binding pocket to facilitate crucial interactions with the kinase hinge region, a key determinant of inhibitory potency. nih.gov For instance, in the development of c-Met inhibitors, the 6,7-dimethoxy-4-anilinoquinoline scaffold has proven to be highly effective. nih.gov

The C-4 position of the 6,7-dimethoxycinnoline ring is a critical point for modification to modulate biological activity and selectivity. ijper.orggoogle.com The introduction of different substituents at this position directly influences the molecule's ability to interact with various sub-pockets of the target enzyme.

In a study of analogous 6,7-dimethoxy-4-anilinoquinoline derivatives as c-Met inhibitors, a wide range of substituents on the anilino ring at the C-4 position were investigated, providing valuable insights that can be extrapolated to the cinnoline series. nih.gov The electronic and steric properties of these substituents were found to have a profound impact on the inhibitory activity against both c-Met kinase and various cancer cell lines.

For example, the introduction of a benzimidazole (B57391) moiety attached to the 4-anilino group led to potent c-Met inhibitors. nih.gov Further substitution on the benzimidazole ring system allowed for a fine-tuning of the activity. The data presented in the following interactive table illustrates the effect of these substitutions on the inhibitory concentration (IC₅₀) against the MKN-45 human gastric cancer cell line and the c-Met kinase.

| Compound ID | R Group on Benzimidazole | MKN-45 IC₅₀ (µM) nih.gov | c-Met IC₅₀ (µM) nih.gov |

| 12f | 4-chlorophenyl | 0.08 ± 0.01 | 0.045 ± 0.005 |

| 12h | 2-iodophenyl | >50 | 0.52 ± 0.04 |

| 12i | 3-iodophenyl | 0.35 ± 0.03 | 0.12 ± 0.01 |

| 12k | m-tolyl | 0.15 ± 0.02 | 0.051 ± 0.006 |

| 12l | p-tolyl | 0.11 ± 0.01 | 0.049 ± 0.004 |

| 12q | 2,6-dichlorophenyl | >50 | 0.68 ± 0.05 |

| 12r | 3,4-dichlorophenyl | 0.19 ± 0.02 | 0.063 ± 0.007 |

From this data, it is evident that substitutions at the para-position of the phenyl ring on the benzimidazole (e.g., 4-chloro in 12f and p-tolyl in 12l ) generally result in high potency. In contrast, bulky ortho-substituents (e.g., 2-iodo in 12h and 2,6-dichloro in 12q ) lead to a significant decrease or loss of activity, likely due to steric hindrance that prevents optimal binding.

Molecular Determinants of Selectivity in 6,7-Dimethoxycinnoline Derivatives

Achieving selectivity is a major goal in the design of kinase inhibitors to minimize off-target effects. For 6,7-dimethoxycinnoline derivatives, selectivity is influenced by the specific interactions formed within the ATP-binding site of the target kinase versus other kinases.

While a series of potent and selective 6,7-dimethoxycinnoline derivatives have been identified as VEGFR-2 inhibitors, the precise molecular features governing this selectivity are complex. researchgate.netresearchgate.net Molecular docking studies on analogous quinazoline compounds have provided insights into these determinants. nih.govnih.gov The selectivity often arises from the ability of the C-4 substituent to exploit unique features of the target kinase's binding site, such as the size and shape of the hydrophobic pocket adjacent to the hinge region.

For instance, the docking of potent 6,7-dimethoxy-4-anilinoquinoline derivatives into the c-Met active site revealed that the dimethoxy groups form hydrogen bonds with key residues in the hinge region, while the substituted anilino-benzimidazole moiety extends into a deeper hydrophobic pocket. nih.gov The specific substitution pattern on this extended moiety can be tailored to maximize favorable interactions within the c-Met active site while potentially creating unfavorable steric or electronic clashes in the active sites of other kinases, thus conferring selectivity.

Computational and Theoretical Investigations of 6,7 Dimethoxycinnolin 4 Ol and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis of 6,7-Dimethoxycinnoline (B12915755) Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 6,7-dimethoxycinnoline scaffold. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of these molecules with high accuracy. nrel.gov Such calculations can determine a variety of molecular characteristics, including optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies. nrel.gov

The analysis typically involves calculating the distribution of electron density, which helps in identifying reactive sites within the molecule. Properties such as Mulliken charges and spin densities can be computed to understand how the 6,7-dimethoxycinnoline system will interact with its environment. nrel.gov This information is crucial for predicting the molecule's stability, reactivity, and potential for forming intermolecular interactions, such as hydrogen bonds, which are vital for binding to biological targets. nrel.gov While specific quantum chemical data for 6,7-Dimethoxycinnolin-4-ol is not extensively published, the methodologies are well-established for analyzing related organic molecules and provide a robust framework for its theoretical investigation. nrel.gov

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.gov For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Several studies have investigated cinnoline (B1195905) derivatives and related scaffolds against various enzyme and receptor targets. For instance, an analogue containing the 6,7-dimethoxycinnoline moiety was identified as a ligand for adenosine (B11128) receptors (A1R and A2AR) and phosphodiesterase 10A (PDE10A), which are key proteins in neurodegenerative diseases. nih.gov Another significant target for a 6,7-dimethoxycinnoline analogue is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis. researchgate.net Furthermore, structurally similar 6,7-dimethoxy-4-anilinoquinolines have been successfully docked into the ATP-binding site of the c-Met kinase, a receptor tyrosine kinase involved in cancer. nih.govnih.gov These studies use docking simulations to visualize how the ligands fit into the binding pockets of their targets, identifying key interactions such as hydrogen bonds and π-π stacking that contribute to binding. mdpi.commdpi.com

| Analogue/Related Scaffold | Enzyme/Receptor Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 2-{1-[5-(6,7-dimethoxycinnolin-4-yl)-3-methylpyridin-2-yl]piperidin-4-yl}propan-2-ol | PDE10A, A1R, A2AR | Identified as a potential multi-target ligand for proteins implicated in neurodegenerative diseases. | nih.gov |

| 6-(6,7-dimethoxycinnolin-4-yloxy)-N-methyl-1-naphthamide | VEGFR-2 | Identified as a potent and selective VEGFR-2 inhibitor. | researchgate.net |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase | Revealed the binding mode within the ATP-binding site of c-Met, verifying its inhibitory potential. | nih.govnih.gov |

| Curcumin Analogues (for methodology context) | EGFR | Showed efficient binding with affinities ranging from -6.0 to -8.0 kcal/mol, involving hydrogen bonds with residues like Leu718 and Thr854. | mdpi.com |

| Coumarin-Triazole-Isatin Hybrids (for methodology context) | Butyrylcholinesterase (BChE) | Confirmed a dual binding mechanism at both catalytic and peripheral sites, involving π-π stacking with Trp82. | mdpi.com |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of the 6,7-dimethoxycinnoline scaffold is a critical step in computational drug design, aimed at identifying the low-energy, stable conformations that the molecule is likely to adopt in a biological system. This process involves systematically rotating the molecule's rotatable bonds and calculating the potential energy of each resulting conformer.

The resulting energetic profile, or potential energy surface, reveals the most stable (lowest energy) conformations. These stable structures are considered the most biologically relevant and are used as the starting point for more complex simulations like molecular docking and quantitative structure-activity relationship (QSAR) studies. cresset-group.com By understanding the flexibility and preferred shapes of the 6,7-dimethoxycinnoline scaffold, researchers can better predict how it will fit into a receptor's binding site and design analogues with improved binding characteristics.

In Silico Predictive Modeling for Structure-Activity Relationships and Lead Optimization

In silico predictive models are essential tools for establishing structure-activity relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. nih.gov These models are crucial for lead optimization, the process of refining a promising compound to enhance its efficacy and other drug-like properties.

Two primary methodologies are used in predictive modeling: ligand-based and structure-based approaches. nih.gov

Ligand-Based Methods: These approaches are utilized when the 3D structure of the biological target is unknown. They are founded on the principle that structurally similar molecules often exhibit similar biological activities. temple.edu Techniques include 3D-QSAR and pharmacophore modeling, where models are built using a set of known active and inactive compounds. For example, ligand alignment based on 3D shape and electrostatic fields can be used to build robust QSAR models that predict the activity of new compounds. cresset-group.com

Structure-Based Methods: When the 3D structure of the target protein is available, structure-based methods like molecular docking are employed. These methods predict the binding mode and affinity of a ligand by simulating its interaction with the target's binding site. nih.gov The interaction energies and geometries obtained from docking can then be used as descriptors to develop predictive statistical models. nih.gov

Often, a powerful consensus approach is used, combining both ligand- and structure-based predictions to generate more robust and reliable models for quantitatively predicting the activity of novel ligands. nih.gov

| Methodology | Principle | Requirements | Common Techniques | Reference |

|---|---|---|---|---|

| Ligand-Based | Similar molecules have similar biological activities. | A set of known active and inactive ligands. | 3D-QSAR, Pharmacophore Modeling, Field-Based Alignment. | cresset-group.comnih.gov |

| Structure-Based | Activity is determined by the complementary fit between ligand and target. | 3D structure of the biological target (e.g., from X-ray crystallography). | Molecular Docking, Free Energy Calculations. | temple.edunih.gov |

Substructural analysis is a method used to identify specific molecular fragments or "hotspots" that are critical for a compound's biological activity. nih.gov This technique involves systematically breaking down molecules into their constituent substructures and correlating the presence or absence of these features with their measured biological effect. nih.gov

By analyzing a series of analogues, researchers can perform a structure-activity relationship (SAR) study to pinpoint which parts of the molecule are essential for binding and which can be modified. For example, in a series of PDE10A inhibitors, analysis revealed that the nature and position of substituents on a pyridine (B92270) ring significantly influenced potency. nih.gov Similarly, studies on other molecular series have shown that factors like linker flexibility and the electronic effects of substituents are crucial for activity. mdpi.com This type of analysis allows medicinal chemists to focus their synthetic efforts on modifying the molecule at positions that are most likely to improve its desired properties, thereby accelerating the lead optimization process.

Biological Activity and Molecular Mechanisms of 6,7 Dimethoxycinnoline Derivatives

Enzyme Inhibition by 6,7-Dimethoxycinnoline (B12915755) Analogues

The structural framework of 6,7-dimethoxycinnoline has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this core to target key enzymes implicated in various disease pathways.

Phosphodiesterase 10A (PDE10A) Inhibition: Potency, Selectivity, and Mechanistic Insights

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain, playing a crucial role in regulating cyclic nucleotide signaling. frontiersin.org Its inhibition has been explored as a therapeutic strategy for neuropsychiatric disorders. Several 6,7-dimethoxycinnoline derivatives have been identified as potent inhibitors of PDE10A.

A notable example is 4-(6-fluoro-5-methylpyridin-3-yl)-6,7-dimethoxycinnoline, which served as a scaffold for further optimization. lookchem.com Structure-activity relationship studies revealed that modifications to this core could yield highly potent inhibitors. For instance, a series of compounds derived from this scaffold demonstrated IC50 values ranging from 1.5 to 18.6 nM for PDE10A inhibition. molaid.commolaid.com One particularly potent derivative, compound 5 , exhibited an IC50 of 1.9 nM and a high affinity for PDE10A with a KD of 1.2 nM. lookchem.com This compound also showed excellent selectivity, with over 100-fold greater inhibition of PDE10A compared to other phosphodiesterase families. lookchem.com

The mechanism of inhibition involves the interaction of the cinnoline (B1195905) core and its substituents with the active site of the PDE10A enzyme. The development of these inhibitors has been aided by pharmacophore modeling based on known inhibitors like papaverine, leading to the discovery of potent and brain-penetrable PDE10A inhibitors from the 6,7-dimethoxyquinazoline (B1622564) series, a structurally related class of compounds. rcsb.org

| Compound/Derivative | PDE10A IC50 (nM) | PDE10A KD (nM) | Selectivity | Reference |

| 4-(6-fluoro-5-methylpyridin-3-yl)-6,7-dimethoxycinnoline derivatives | 1.5 - 18.6 | Not Reported | >100-fold over other PDEs | lookchem.commolaid.commolaid.com |

| Compound 5 | 1.9 | 1.2 | >100-fold over other PDEs | lookchem.com |

Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The 6,7-dimethoxycinnoline scaffold has also been utilized in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical in cancer progression.

VEGFR-2 Inhibition: A series of 6,7-dimethoxycinnoline derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2, a key mediator of angiogenesis. researchgate.net These inhibitors are typically small molecules that competitively bind to the ATP-binding site within the tyrosine kinase domain of the receptor. wikipedia.org This binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and the formation of new blood vessels. wikipedia.org The development of these inhibitors has led to the discovery of potent and selective agents against VEGFR-2. researchgate.net

EGFR Inhibition: Similarly, derivatives of the structurally related 6,7-dimethoxyquinazoline have shown significant inhibitory activity against EGFR. These inhibitors also act by competing with ATP for the binding site in the EGFR kinase domain. mdpi.comnih.gov The introduction of various substituents, such as an arylureido group at the 6-position and an anilino group at the 4-position of the quinazoline (B50416) ring, has yielded compounds with sub-micromolar IC50 values against EGFR. frontiersin.org For example, compound 7i from one such series exhibited an IC50 of 17.32 nM against EGFR. frontiersin.org Furthermore, some 6,7-dimorpholinoalkoxy quinazoline derivatives have demonstrated potent inhibition of both wild-type and mutant forms of EGFR, with IC50 values in the low nanomolar range. nih.gov

| Compound Class | Target Kinase | IC50 (nM) | Mechanism of Action | Reference |

| 6,7-Dimethoxycinnoline derivatives | VEGFR-2 | Not Specified | Competitive ATP binding | researchgate.net |

| 6-Arylureido-4-anilinoquinazoline derivatives | EGFR | 11.66 - 867.1 | Competitive ATP binding | frontiersin.org |

| Compound 7i | EGFR | 17.32 | Competitive ATP binding | frontiersin.org |

| 6,7-Dimorpholinoalkoxy quinazoline derivatives | EGFR (wt & T790M) | 7.0 - 9.3 | Competitive ATP binding | nih.gov |

Other Enzyme Systems Modulated by 6,7-Dimethoxycinnoline Derivatives

Beyond PDE10A and kinases, the versatility of the 6,7-dimethoxycinnoline scaffold extends to the modulation of other enzyme systems. For instance, certain 4-anilino-6,7-dimethoxycinnoline derivatives have been found to possess anti-inflammatory and antiarthritic properties, suggesting potential interactions with enzymes involved in inflammatory pathways. google.com The broader pharmacological profile of these compounds indicates that they may interact with a variety of other enzymes, a research area that warrants further investigation.

Receptor Binding Profile of 6,7-Dimethoxycinnoline Derivatives

In addition to enzyme inhibition, 6,7-dimethoxycinnoline derivatives have been explored as ligands for various receptors, demonstrating notable affinity and selectivity.

Sigma Receptor Binding (σ2): Affinity and Subtype Selectivity

The sigma-2 (σ2) receptor, identified as the transmembrane protein TMEM97, is a promising target for the imaging and treatment of cancer and neurological disorders. upenn.edumdpi.com A number of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which share a core structural similarity with cinnolines, have shown high affinity and selectivity for the σ2 receptor.

In a screening of 46 compounds, a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative, compound (±)-7 , displayed exceptional binding affinity with a Ki value of 0.59 nM for the σ2 receptor and an 82-fold selectivity over the σ1 receptor. upenn.edunih.gov Its desmethyl analogue, (±)-8 , also showed high affinity (Ki = 4.92 nM for σ2). upenn.edunih.gov These findings highlight the importance of the 6,7-dimethoxy substitution pattern for achieving potent and selective σ2 receptor binding. The binding of these ligands is dependent on the expression of the TMEM97 protein. upenn.edunih.gov

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) | Reference |

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 | upenn.edunih.gov |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | 22 | upenn.edunih.gov |

Adenosine (B11128) Receptor Binding (A1R, A2AR) in Multi-Target Ligand Design

Adenosine receptors, particularly the A1 (A1R) and A2A (A2AR) subtypes, are G protein-coupled receptors that play significant roles in the central nervous system and are targets for various therapeutic interventions. nih.gov While direct studies on 6,7-dimethoxycinnoline derivatives binding to adenosine receptors are limited, the design of multi-target ligands often involves incorporating pharmacophores that interact with these receptors.

The development of dual-acting ligands, for example, might involve combining a PDE10A inhibitory scaffold like 6,7-dimethoxycinnoline with a moiety known to bind to adenosine receptors. The rationale for such a design is to modulate multiple signaling pathways simultaneously to achieve enhanced therapeutic efficacy. The A1R is primarily inhibitory, while the A2AR is excitatory, and their modulation can have profound effects on neuronal activity. nih.gov The design of ligands that can selectively or dually target these receptors is an active area of research. mdpi.com

Advanced Methodologies for Receptor Binding Assays (e.g., Radioligand Displacement, Bioluminescent Assays)

The characterization of the interaction between 6,7-dimethoxycinnoline derivatives and their biological targets relies on sophisticated assay methodologies. These techniques are crucial for determining binding affinity, selectivity, and the nature of the ligand-receptor interaction.

Radioligand Displacement Assays

Radioligand binding is a fundamental technique used to characterize receptors and determine the affinity of unlabeled compounds. nih.gov These assays can be categorized into saturation, kinetic, and competition experiments. nih.gov In a typical competition (or displacement) binding assay, a fixed concentration of a radiolabeled ligand with known affinity for a specific receptor is incubated with the biological sample (e.g., cell membranes, tissue homogenates) in the presence of varying concentrations of the unlabeled test compound, such as a 6,7-dimethoxycinnoline derivative. nih.gov The unlabeled compound competes with the radioligand for the same binding site on the receptor. nih.gov By measuring the decrease in radioactivity bound to the receptor at different concentrations of the test compound, one can determine the compound's inhibitory constant (Kᵢ), a measure of its binding affinity. semanticscholar.org

For instance, competitive binding assays have been effectively used to determine the binding affinities of related 6,7-dimethoxy-scaffold derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov In such studies, rat liver membranes are used as the receptor source. nih.gov To measure σ₂ binding, the radioligand [³H]-ditolylguanidine ([³H]-DTG) is used, while (+)-pentazocine is added to block the σ₁ sites. nih.gov Conversely, [³H]-(+)-pentazocine is used to assay for σ₁ binding. nih.gov This methodology allows for the precise quantification of affinity and selectivity of the test compounds for different receptor subtypes. nih.gov

Furthermore, derivatives of 6,7-dimethoxycinnoline have been synthesized to create radiotracers for in vivo imaging and target engagement studies. lookchem.com A notable example is the development of a tritiated ([³H]) derivative of a 4-(pyridinyl)-6,7-dimethoxycinnoline compound, designed as a potent and selective tracer for phosphodiesterase 10A (PDE10A). lookchem.com

Bioluminescent Assays

Bioluminescent assays represent another advanced methodology, prized for their high sensitivity, broad linear range, and resistance to interference from library compounds. promega.com These assays are based on the light-emitting reaction catalyzed by the enzyme luciferase. nih.gov The general principle involves coupling a variable of interest to a component of the luciferase reaction, making light output dependent on that variable. nih.gov

There are several formats applicable to studying the effects of compounds like 6,7-dimethoxycinnoline derivatives:

Enzyme Activity Assays: These assays use "pro-luciferin" substrates, which are inactive derivatives of the luciferase substrate, luciferin. nih.gov When a specific enzyme of interest acts on the pro-luciferin, it releases free luciferin, which is then consumed by luciferase to produce a light signal. promega.comnih.gov This approach is used for various enzymes, including cytochrome P450s and caspases. promega.comnih.gov

ATP Detection Assays: The luciferase reaction is dependent on ATP. promega.com Therefore, light output can be directly correlated with the concentration of ATP, which serves as a key indicator of cell viability and metabolic activity. promega.comnih.gov These assays are widely used to assess the cytotoxicity of compounds or to monitor the activity of enzymes that produce or consume ATP, such as kinases. promega.com

Reporter Gene Assays: In this setup, the luciferase gene is placed under the control of a specific genetic regulatory sequence. nih.gov When a signaling pathway of interest is activated by a compound, it drives the expression of the luciferase gene. The resulting enzyme produces light in the presence of its substrate, providing a quantitative measure of pathway activation. nih.gov

Cellular and Subcellular Mechanistic Studies (Excluding Clinical Outcomes)

Modulatory Effects on Intracellular Signaling Pathways

Derivatives of 6,7-dimethoxycinnoline have been shown to exert significant modulatory effects on key intracellular signaling pathways, primarily through the inhibition of protein kinases. These kinases are critical components of signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.

A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK). researchgate.netgoogle.com A series of 6,7-dimethoxycinnoline derivatives has been specifically developed as VEGFR-2 inhibitors. researchgate.net The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are pivotal for angiogenesis. By inhibiting VEGFR-2, these cinnoline derivatives can block these signaling events. google.com

Cell-based assays are employed to confirm this modulatory effect. For example, cells are cultured and incubated with the test compounds before being stimulated with recombinant VEGF. google.com The inhibitory activity is assessed by measuring the level of VEGF-induced receptor phosphorylation or the activation of downstream pathway components. google.com Several 6,7-dimethoxycinnoline derivatives have demonstrated potent VEGFR-2 inhibitory activity with good selectivity against other kinases like the Epidermal Growth Factor Receptor (EGFR). researchgate.net The inhibition of these pathways (e.g., Ras/MAPK, PI3K/Akt) is central to the compound's biological effect. The activation of protein kinase C (PKC) and subsequent downstream events are also crucial signaling pathways that can be modulated. nih.govarchivesofmedicalscience.com

| Compound Class | Target Receptor | Effect |

| 6,7-Dimethoxycinnoline Derivatives | VEGFR-2 | Inhibition of receptor tyrosine kinase activity, blocking downstream signaling. researchgate.netgoogle.com |

| 6,7-Dimethoxycinnoline Derivatives | EGFR | Some derivatives show inhibitory activity, though often with lower potency than against VEGFR-2. researchgate.net |

Interactions with Specific Intracellular Biomolecules and Cellular Processes

Beyond receptor kinases, 6,7-dimethoxycinnoline derivatives have been engineered to interact with other specific intracellular biomolecules, thereby influencing distinct cellular processes.

Phosphodiesterase 10A (PDE10A)

One such target is Phosphodiesterase 10A (PDE10A), an enzyme that degrades the cyclic nucleotides cAMP and cGMP. lookchem.com PDE10A is highly expressed in the striatum of the brain and is a therapeutic target for neurological disorders. A series of 4-(pyridin-3-yl)-6,7-dimethoxycinnoline derivatives were synthesized and evaluated as PDE10A inhibitors. lookchem.com These compounds were selected based on their potent in vitro IC₅₀ values against PDE10A and high selectivity over other phosphodiesterase families. lookchem.com This interaction directly modulates cyclic nucleotide signaling within the cell. The lead candidates from this series demonstrated high target specificity and favorable pharmacokinetic properties for potential use as tracers in preclinical research. lookchem.com

| Tracer Candidate | PDE10A IC₅₀ (nM) | Selectivity vs Other PDEs | P-gp Efflux Ratio |

| Compound 5 | 1.1 | >100-fold | 1.4 |

| Compound 6 | 0.8 | >100-fold | 1.1 |

| Compound 7 | 1.1 | >100-fold | 1.1 |

Data sourced from a study on novel small molecule PDE10A tracers. lookchem.com

P-glycoprotein (P-gp)

Structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is an ATP-binding cassette (ABC) transporter that functions as a broad-spectrum drug efflux pump, playing a crucial role in the development of multidrug resistance (MDR) in cancer cells. nih.gov By inhibiting P-gp, these compounds block the efflux of chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment. nih.gov

Mechanistic studies confirmed that the lead compounds in this series exert their MDR-reversing effects directly through P-gp inhibition. nih.gov This was validated using several cellular assays:

Western Blotting: To confirm the expression levels of P-gp in the resistant cell lines. nih.gov

Fluorescent Substrate Accumulation Assays: To measure the ability of the compounds to block the efflux of a fluorescent P-gp substrate (like Rhodamine 123) from the cell, leading to increased intracellular fluorescence. nih.gov

Chemosensitization Tests: To demonstrate that the compounds can restore the cytotoxic effects of conventional anticancer drugs in resistant cells. nih.gov

This interaction with P-gp highlights a critical subcellular mechanism through which these compounds can influence cellular processes, specifically by modulating transporter function and overcoming drug resistance. nih.gov

Advanced Analytical and Structural Characterization in 6,7 Dimethoxycinnoline Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR, LC-MS)

Spectroscopic methods are indispensable for confirming the identity and structural features of 6,7-Dimethoxycinnolin-4-ol. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are characteristic of its specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the benzene (B151609) ring portion of the cinnoline (B1195905) core would appear in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. The two methoxy groups would likely each give rise to a singlet peak, though their chemical shifts might differ slightly depending on their electronic environment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings, the methoxy groups, and the carbon bearing the hydroxyl group would provide definitive evidence for the compound's structure.

Illustrative NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | 110 - 160 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to O-H stretching vibrations. C-H stretching vibrations of the aromatic ring and methoxy groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and cinnoline rings would be observed in the 1450-1650 cm⁻¹ region. The presence of the methoxy groups would be further confirmed by C-O stretching bands, typically in the 1000-1300 cm⁻¹ range. The structures of all the newly synthesized compounds were confirmed by IR, 1H NMR and Mass spectral analysis globalresearchonline.net.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (methoxy) | 2850-2950 |

| C=C / C=N (aromatic) | 1450-1650 |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC is used to separate this compound from any impurities, and the subsequent mass spectrometry analysis provides information about its molecular weight and fragmentation pattern. Under Electro Spray Ionization (ESI), the compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight globalresearchonline.net. This technique is crucial for confirming the identity and assessing the purity of the synthesized compound. The mass spectral data would show a stable molecular ion peak for the synthesized product nih.gov.

X-ray Crystallography for Ligand-Protein Complex Structural Analysis

While no specific X-ray crystal structure of this compound is publicly available, analysis of related structures, such as 4-hydroxy-quinoline derivatives, reveals common structural features. These analyses often show that such molecules can form extensive networks in the crystal lattice through hydrogen bonding, particularly involving the hydroxyl group. For instance, molecules can be connected by strong O-H...O or O-H...N hydrogen bonds, forming one-dimensional linear polymers or two-dimensional networks bohrium.comhelsinki.fi. These intermolecular interactions play a crucial role in the crystal packing of the molecules helsinki.fi. In the context of drug design, X-ray crystallography is invaluable for studying the interaction of a ligand like this compound with its biological target, such as a protein. By co-crystallizing the compound with the target protein, researchers can obtain a detailed three-dimensional view of the binding site, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its biological activity. This structural information is instrumental in the rational design and optimization of more potent and selective drug candidates.

Chromatographic and Separation Methodologies for Compound Purity and Identification

Ensuring the purity of this compound is paramount for its use in research and development. Chromatographic techniques are the primary methods used for both the purification and purity assessment of this compound.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a widely used technique. In this method, a solution of the crude compound is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compound through the column. Separation is achieved based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. The selection of the appropriate solvent system is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive technique used to monitor the progress of reactions and to assess the purity of a compound. A small amount of the compound is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a developing chamber with a suitable solvent. The separation is visualized, often under UV light, and the retention factor (Rf value) can be calculated to help identify the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, and the retention time is a characteristic property that can be used for identification. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity.

Emerging Research Avenues and Future Directions for 6,7 Dimethoxycinnolin 4 Ol Research

Development of 6,7-Dimethoxycinnoline-Based Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology and diagnostics, allowing for the visualization and tracking of specific molecules, ions, or microenvironmental changes within living systems. The development of novel fluorescent probes is particularly valuable. The cinnoline (B1195905) core, being a bicyclic N-heterocyclic scaffold, is found in various fluorescent materials, suggesting its potential as a foundational structure for new chemical probes. researchgate.netresearchgate.net

The intrinsic photophysical properties of the cinnoline ring system can be finely tuned through chemical modification. Substituents on the aromatic ring, such as the methoxy (B1213986) groups at the 6- and 7-positions, can modulate the electron density of the molecule, thereby influencing its absorption and emission spectra. The hydroxyl group at the 4-position offers a convenient site for further functionalization, allowing for the attachment of recognition moieties or reactive groups.

The design of a 6,7-dimethoxycinnoline-based molecular probe would involve integrating three key components: the cinnoline core as the fluorophore, a recognition element designed to interact specifically with a biological target (e.g., an enzyme, receptor, or metal ion), and a linker to connect these two parts. The interaction between the recognition element and its target would ideally trigger a change in the fluorescence signal of the cinnoline core, enabling detection and quantification.

| Probe Component | Role | Potential Implementation with 6,7-Dimethoxycinnoline (B12915755) Scaffold |

|---|---|---|

| Fluorophore (Signal Reporter) | Emits a detectable light signal upon excitation. | The 6,7-dimethoxycinnoline core serves as the intrinsic fluorophore, with its emission properties tunable via substitution. |

| Recognition Moiety (Targeting Group) | Binds selectively to the biological analyte of interest. | A specific ligand or reactive group could be attached, often via the 4-hydroxyl position, to target a particular protein or cellular component. |

| Linker | Connects the fluorophore to the recognition moiety without interfering with their functions. | A stable, chemically inert spacer (e.g., an alkyl or ether chain) would be used to conjugate the recognition moiety to the cinnoline ring. |

| Signaling Mechanism | Translates the binding event into a change in fluorescence. | Mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET) could be engineered to cause fluorescence quenching or activation upon target binding. |

Future research in this area would focus on synthesizing and characterizing the photophysical properties of various 6,7-dimethoxycinnolin-4-ol derivatives to establish a library of potential fluorophores. Subsequent work would involve conjugating these with known targeting ligands to create functional molecular probes for applications in cellular imaging and diagnostics.

Rational Design of Multi-Target Ligands Incorporating the 6,7-Dimethoxycinnoline Moiety

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. mdpi.com The traditional "one drug, one target" approach has shown limitations in treating such diseases, which has led to the rise of polypharmacology and the rational design of multi-target-directed ligands (MTDLs). mdpi.com MTDLs are single chemical entities engineered to interact with multiple, disease-relevant targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. mdpi.comnih.gov

The 6,7-dimethoxy substitution pattern on a heterocyclic core is a well-established feature in many multi-target kinase inhibitors. Scaffolds such as quinoline (B57606), quinazoline (B50416), and isoquinoline (B145761) bearing this specific substitution have yielded potent inhibitors of various kinases, including EGFR, VEGFR-2, and c-Met. evitachem.comnih.govnih.gov This suggests that the 6,7-dimethoxy motif plays a crucial role in binding to the ATP-binding site of these enzymes.

Given that the cinnoline scaffold is an isostere of quinoline, it is a logical and promising candidate for the development of new multi-target agents. nih.gov The this compound moiety can serve as a privileged scaffold for designing MTDLs. By applying established medicinal chemistry strategies, such as fragment-based design or molecular hybridization, the core structure can be elaborated with pharmacophores known to interact with other desired targets. For instance, linking the 6,7-dimethoxycinnoline core to a moiety known to inhibit another class of enzymes or receptors could yield a novel dual-acting compound. Structure-activity relationship (SAR) studies on related 6,7-dimethoxy-substituted heterocycles have provided a roadmap for optimizing such molecules for potency and selectivity against multiple targets. unifi.itnih.gov

| Heterocyclic Core | Example Compound Class | Documented Biological Targets |

|---|---|---|

| Quinazoline | 4-Anilino-6,7-dimethoxyquinazolines | EGFR, VEGFR-2 nih.gov |

| Quinoline | 6,7-Dimethoxy-4-anilinoquinolines | c-Met Kinase nih.gov |

| Tetrahydroisoquinoline | 6,7-Dimethoxy-tetrahydroisoquinolines | P-glycoprotein (P-gp), BCRP nih.gov |

| Cinnoline (Proposed) | This compound Derivatives | Potential PI3K, c-Met, or other kinase inhibitors nih.gov |

Future work will involve the synthesis of libraries of this compound derivatives and their evaluation against panels of disease-relevant targets to identify lead compounds for MTDL development.

Application of Artificial Intelligence and Machine Learning in 6,7-Dimethoxycinnoline Research

One of the most direct applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By compiling a dataset of synthesized cinnoline derivatives and their measured biological activities, ML algorithms like random forests or support vector machines can build predictive models. nih.govyoutube.com These models can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, allowing chemists to prioritize the most promising candidates and guide synthetic efforts more efficiently. nih.govnih.gov

Furthermore, AI can be employed in virtual high-throughput screening (vHTS) to screen large chemical libraries for compounds that are likely to bind to a specific target. Docking simulations, enhanced by ML-based scoring functions, can predict how a 6,7-dimethoxycinnoline derivative might fit into the active site of a target protein.

| AI/ML Technique | Specific Application | Objective in Cinnoline Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models based on existing compound data. | Predict the biological activity of new 6,7-dimethoxycinnoline derivatives to guide synthesis and optimization. nih.gov |

| Virtual High-Throughput Screening (vHTS) | Screening large virtual libraries against a biological target. | Identify potential new targets for the 6,7-dimethoxycinnoline scaffold or find new cinnoline-based hits for a known target. |

| ADMET Prediction | Modeling pharmacokinetic and toxicity properties. | Optimize lead compounds for better drug-like properties (e.g., solubility, metabolic stability, lower toxicity) early in the discovery process. merck.com |

| Generative Models (e.g., GANs, RNNs) | De novo design of novel molecular structures. | Create novel 6,7-dimethoxycinnoline derivatives with optimized multi-parameter profiles for potency, selectivity, and safety. nih.gov |

The future of research on this compound will likely involve a synergistic combination of synthetic chemistry, biological evaluation, and advanced computational methods to unlock the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 6,7-Dimethoxycinnolin-4-ol, and how should data be interpreted?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (average mass: 205.213 g/mol) and fragmentation patterns to validate the molecular formula (C₁₁H₁₁NO₃) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve methoxy groups (δ 3.8–4.0 ppm for OCH₃) and hydroxyl protons (broad signal ~δ 10–12 ppm). Compare with analogs like 3-Chloro-6-methoxyquinolin-4-ol for peak assignments .

- Infrared (IR) Spectroscopy : Identify the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and hydroxyl (O–H) stretch (~3200–3500 cm⁻¹) to confirm functional groups .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Intermediate Chlorination : Start with 4-chloro-6,7-dimethoxyquinoline (CAS 35654-56-9) and perform hydroxylation via acid hydrolysis or nucleophilic substitution with aqueous NaOH .

- Coupling Reactions : Adapt methods from quinoline derivatives, such as using oxalyl chloride and DMF for activating carboxylic acid intermediates, followed by amine coupling (e.g., 3-chloro-4-methoxyaniline) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solvent Selection : Use dimethyl sulfoxide (DMSO) for stock solutions (10–20 mM) due to low aqueous solubility. Confirm stability via HPLC over 24 hours .

- pH Adjustment : Test solubility in buffered solutions (pH 4–9) to mimic physiological conditions. The hydroxyl group may deprotonate at pH >7, enhancing solubility .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or cytotoxicity thresholds .

- Structural Validation : Confirm compound identity post-assay using LC-MS to rule out degradation (e.g., demethylation of methoxy groups) .

- Target Selectivity Profiling : Use kinase/GPCR panels to assess off-target interactions, which may explain inconsistent results .

Q. What computational strategies support mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., hydroxylation or methoxy group substitution) to predict intermediates and transition states .

- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. Compare binding poses with experimental IC₅₀ values .

Q. How can reaction yields be improved in large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Test Pd/C or Ni catalysts for hydrogenation steps. For example, reduce nitro intermediates to amines under H₂ (1–3 atm) .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., amide bond formation) by reducing reaction time from days to hours .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR/MS data with public databases (e.g., NIST Chemistry WebBook) and replicate experiments under standardized conditions (solvent, temperature) .

- Impurity Analysis : Use HPLC-DAD to detect byproducts (e.g., dimethoxy regioisomers) that may skew results .

Q. What steps ensure reproducibility in bioactivity studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.